

# NJK14047: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

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## Compound of Interest

Compound Name: NJK14047

Cat. No.: B12377266

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## Abstract

**NJK14047** is a potent and selective small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme implicated in inflammatory and immune responses. This document provides a comprehensive overview of the discovery, synthesis, and biological activity of **NJK14047**. It details its mechanism of action, summarizes key quantitative data from preclinical studies, and provides methodologies for relevant experiments. The therapeutic potential of **NJK14047** is explored across a range of inflammatory conditions, including respiratory viral infections, neuroinflammatory diseases, allergic asthma, rheumatoid arthritis, psoriasis, and atopic dermatitis.

## Introduction

p38 MAPKs are a family of serine/threonine kinases that play a crucial role in cellular responses to external stress signals, including inflammatory cytokines. Dysregulation of the p38 MAPK signaling pathway is a hallmark of numerous inflammatory diseases. **NJK14047** has emerged as a promising therapeutic candidate due to its selective inhibition of this pathway, demonstrating significant anti-inflammatory and antiviral effects in various preclinical models.<sup>[1]</sup>

### Chemical and Physical Properties

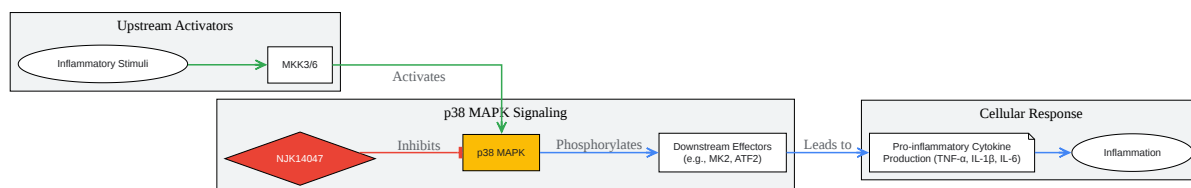
| Property          | Value   |
|-------------------|---|
| IUPAC Name        | N-cyclopropyl-3-[4-[4-(2,3-dihydroxypropoxy)benzoyl]phenyl]-4-methylbenzamide |
| CAS Number        | 1800576-41-3[1]   |
| Molecular Formula | C27H27NO5[1]  |
| Molar Mass        | 445.515 g·mol <sup>-1</sup> [1]   |

## Discovery and Synthesis

While a detailed, step-by-step synthesis protocol is not publicly available in the provided search results, scientific publications indicate that **NJK14047** was synthesized using previously established procedures.[2][3][4] The synthesis is reported to yield a product with greater than 97% purity as determined by High-Performance Liquid Chromatography (HPLC).[2][3][4]

## Mechanism of Action

**NJK14047** functions as a selective inhibitor of p38 mitogen-activated protein kinase (p38 MAPK).[1] Specifically, it has been shown to be a potent inhibitor of the p38 $\alpha$  isoform with an IC<sub>50</sub> of 27 nM.[5] By inhibiting p38 MAPK, **NJK14047** effectively blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and other inflammatory mediators. This mechanism underpins its broad anti-inflammatory and immunomodulatory effects.



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Caption: Inhibition of the p38 MAPK signaling pathway by **NJK14047**.

## Preclinical Efficacy and Quantitative Data

**NJK14047** has demonstrated significant therapeutic potential in a variety of preclinical models of inflammatory and viral diseases.

## Anti-inflammatory and Immunomodulatory Effects

**NJK14047** has been shown to suppress the production of key pro-inflammatory cytokines and modulate T-cell differentiation.

In Vitro Inhibition of Cytokine Expression[6]

| Cell Line                  | Stimulant                | Cytokines Inhibited                                       | Concentration of NJK14047 |
|----------------------------|--------------------------|---|---------------------------|
| Human SW982 synovial cells | Lipopolysaccharide (LPS) | IL-1 $\beta$ , TNF- $\alpha$ , IL-6, IL-17A, RANKL, MMP-3 | 3-10 $\mu$ M              |

Inhibition of T-cell Differentiation[6]

| Cell Type          | Effect   | Concentration of NJK14047 |
|--------------------|--|---------------------------|
| Naive CD4+ T cells | Inhibits differentiation into Th1, Th2, and Th17 cells | 3-10 $\mu$ M              |

## In Vivo Studies

Atopic Dermatitis (AD) Model (CDNB-induced in BALB/c mice)[2]

| Parameter                                   | Vehicle Control | CDNB                    | CDNB + NJK14047 (2.5 mg/kg) | CDNB + Dexamethasone (10 mg/kg) |
|---|-----------------|-------------------------|-----------------------------|---------------------------------|
| Skin Hypertrophy                            | Normal          | Increased               | Suppressed                  | Suppressed                      |
| Mast Cell Infiltration                      | Low             | Increased               | Suppressed                  | Suppressed                      |
| Serum IgE Levels                            | Normal          | Significantly Increased | Not Significantly Reduced   | Significantly Decreased         |
| TH2 Cytokine (IL-13) mRNA                   | Normal          | Increased               | Reduced                     | -                               |
| TH1 Cytokines (IFN- $\gamma$ , IL-12A) mRNA | Normal          | Increased               | Reduced                     | -                               |
| Lymph Node Enlargement                      | Normal          | Increased               | Blocked                     | Suppressed                      |

Allergic Asthma Model (OVA-induced in BALB/c mice)[3]

| Parameter                                   | Effect of NJK14047 Administration |
|---|-----------------------------------|
| Eosinophil and Lymphocyte Counts in BALF    | Strongly inhibited the increase   |
| TH2 Cytokine Levels                         | Inhibited the increase            |
| Inflammatory Score in Lungs                 | Reduced                           |
| Periodic acid-Schiff-stained cells in lungs | Reduced number                    |

Neuroinflammation Model (LPS-induced in mice)[7]

| Parameter   | Effect of NJK14047 (5 mg/kg) |
|---|------------------------------|
| Pro-inflammatory Cytokines (TNF- $\alpha$ , IL-1 $\beta$ , IL-6) in brain | Reduced secretion            |
| iNOS and COX-2 expression in brain  | Reduced                      |

## Antiviral Activity

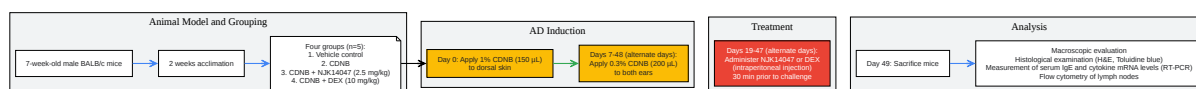
**NJK14047** has shown efficacy in inhibiting the replication of respiratory viruses by targeting the host p38 MAPK pathway, which these viruses exploit for their replication.

In Vitro Antiviral Activity[5]

| Virus                             | Effect of NJK14047                                 |
|-----------------------------------|--|
| Respiratory Syncytial Virus (RSV) | Suppresses replication and viral mRNA synthesis    |
| Influenza A Virus                 | Suppresses replication and viral mRNA synthesis    |
| Hepatitis B Virus (HBV)           | Suppresses secretion of HBV antigens and particles |

## Experimental Protocols

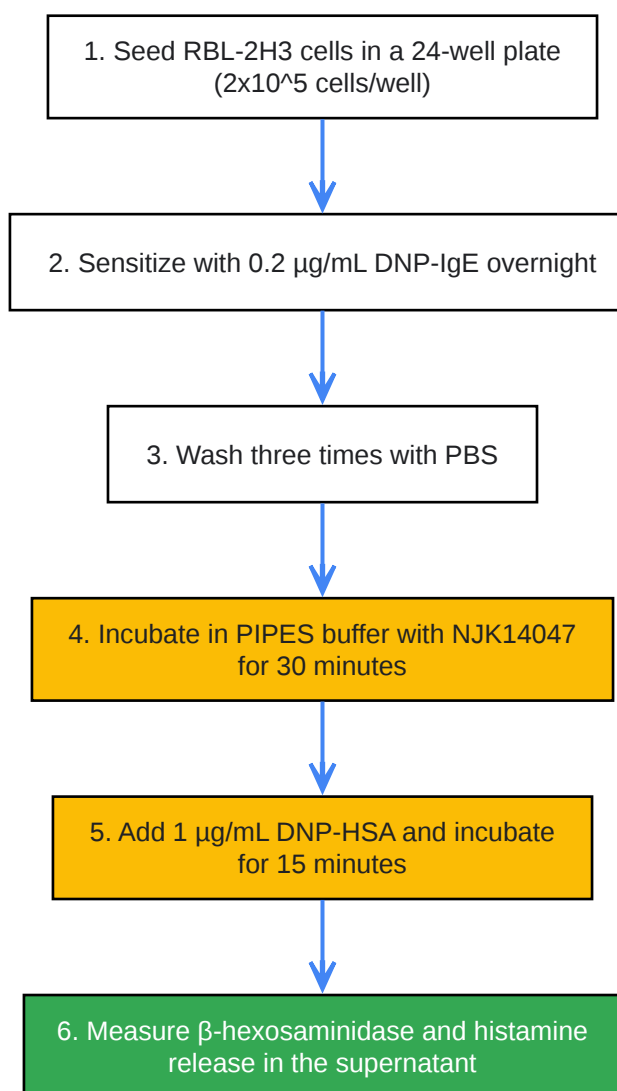
## In Vivo Atopic Dermatitis Model[2][4]



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Caption: Experimental workflow for the CDNB-induced atopic dermatitis model.

## In Vitro Mast Cell Degranulation Assay[3][8]



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Caption: Protocol for the in vitro mast cell degranulation assay.

## Conclusion

**NJK14047** is a selective p38 MAPK inhibitor with potent anti-inflammatory, immunomodulatory, and antiviral properties demonstrated in a range of preclinical models. Its ability to modulate key inflammatory pathways suggests its potential as a therapeutic agent for various immune-mediated diseases and viral infections. Further investigation, including detailed pharmacokinetic and toxicology studies, is warranted to advance **NJK14047** towards clinical development.

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